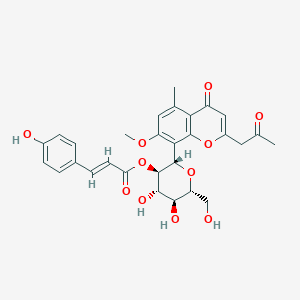
7-O-Methylaloeresin A
Overview
Description
7-O-Methylaloeresin A is a naturally occurring compound isolated from the plant Commiphora socotrana, belonging to the Burseraceae family. This compound is a 5-methylchromone glycoside, known for its significant biological activities, including antimicrobial and antioxidant properties .
Scientific Research Applications
7-O-Methylaloeresin A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chromone glycosides and their reactivity.
Industry: Potential use in developing natural preservatives or additives due to its biological activities.
Safety and Hazards
Mechanism of Action
The mechanism by which 7-O-Methylaloeresin A exerts its effects involves several molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to cell death.
Antioxidant Activity: It scavenges free radicals and inhibits oxidative processes, protecting cells from damage.
Similar Compounds:
Aloeresin A: Another chromone glycoside with similar antimicrobial and antioxidant properties.
Aloesin: Known for its skin-lightening and anti-inflammatory effects.
Aloin: A compound with laxative properties and potential anticancer activity.
Uniqueness: this compound stands out due to its specific glycosylation pattern and the presence of a methoxy group, which may enhance its biological activities compared to other similar compounds.
Biochemical Analysis
Biochemical Properties
7-O-Methylaloeresin A has been shown to interact with various biomolecules in biochemical reactions. It exhibits good activity against multiple drug-resistant Staphylococcus aureus and Salmonella typhimurium, with MIC values of 0.72 and 0.18 mM, respectively . This suggests that this compound may interact with enzymes or proteins that are crucial for the survival of these bacteria.
Cellular Effects
It has been found to exhibit antioxidant activities, which could influence cell function
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by neutralizing free radicals . This could involve binding interactions with biomolecules, potentially preventing them from being damaged by these harmful molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Methylaloeresin A involves several steps, starting from basic organic compounds. The key steps include the formation of the chromone core, followed by glycosylation to attach the sugar moiety. Typical reaction conditions involve the use of catalysts like Lewis acids for glycosylation and various protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Commiphora socotrana, is a feasible method. This involves solvent extraction, followed by chromatographic techniques to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 7-O-Methylaloeresin A undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the chromone core, potentially altering its biological activity.
Reduction: Reduction reactions can affect the glycoside moiety, leading to different derivatives.
Substitution: Various substituents can be introduced to the chromone core or the sugar moiety, modifying its properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[7-methoxy-5-methyl-4-oxo-2-(2-oxopropyl)chromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,21,25-26,28-30,32,35-36H,11,13H2,1-3H3/b9-6+/t21-,25-,26+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLXHKDQSQMWSH-ZTUNSOAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(=O)C)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




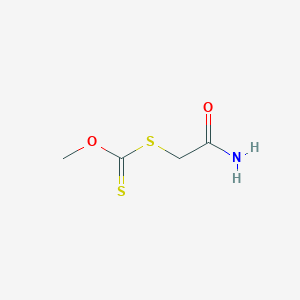
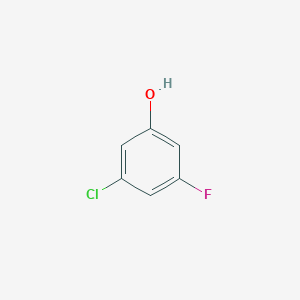
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)
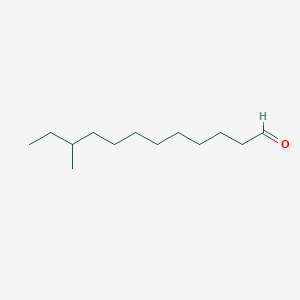

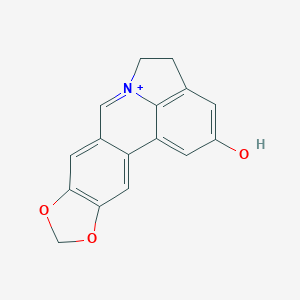

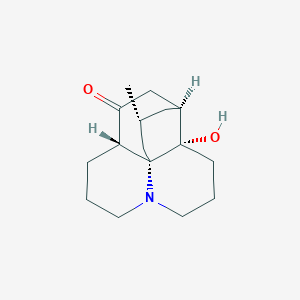

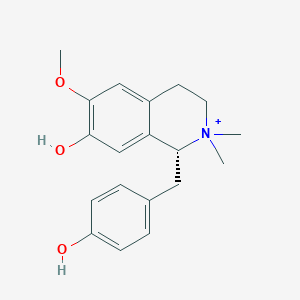
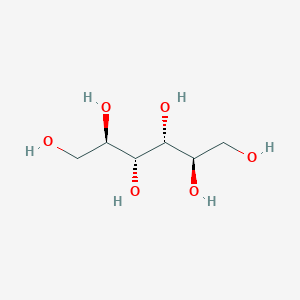

![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)